4-Chloroaniline hydrochloride

Übersicht

Beschreibung

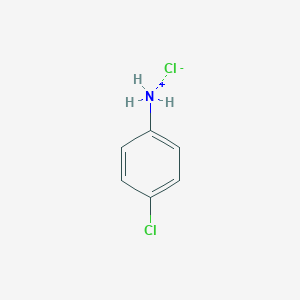

4-Chloroaniline hydrochloride is an organochlorine compound with the chemical formula C6H7Cl2N. It is a pale yellow solid and one of the three isomers of chloroaniline. This compound is widely used in the industrial production of pesticides, drugs, and dyestuffs. It is also a precursor to the antimicrobial and bacteriocide chlorhexidine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloroaniline hydrochloride is typically prepared by the reduction of 4-nitrochlorobenzene. The process involves the nitration of chlorobenzene to produce 4-nitrochlorobenzene, which is then reduced to 4-chloroaniline .

Industrial Production Methods: In industrial settings, the reduction of 4-nitrochlorobenzene is carried out using iron powder and hydrochloric acid. The reaction is conducted under controlled conditions to ensure the complete reduction of the nitro group to an amino group, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloronitrobenzene.

Reduction: It can be reduced to form 4-chloroaniline.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include iron powder and hydrochloric acid.

Substitution: Common reagents include alkyl halides and acyl halides.

Major Products Formed:

Oxidation: 4-Chloronitrobenzene.

Reduction: 4-Chloroaniline.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Chloroaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor to chlorhexidine, a widely used antimicrobial agent effective against bacteria and fungi. Chlorhexidine is commonly employed in surgical scrubs and oral rinses due to its antiseptic properties .

Case Study: Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of chlorhexidine derived from 4-chloroaniline. A study indicated that chlorhexidine exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it essential in clinical settings for infection control .

Agricultural Applications

In agriculture, this compound is utilized in the production of several pesticides and herbicides. It is involved in the synthesis of compounds like pyraclostrobin and anilofos, which are vital for crop protection against pests and diseases .

Table: Pesticides Derived from 4-Chloroaniline

| Pesticide Name | Type | Active Ingredient |

|---|---|---|

| Pyraclostrobin | Fungicide | Pyraclostrobin |

| Anilofos | Insecticide | Anilofos |

| Monolinuron | Herbicide | Monolinuron |

| Chlorphthalim | Herbicide | Chlorphthalim |

Dye Production

This compound is a key precursor in the manufacturing of azo dyes and pigments. These dyes are extensively used in textiles, plastics, and other materials due to their vibrant colors and stability .

Environmental Considerations

The production and use of azo dyes derived from 4-chloroaniline have raised environmental concerns due to potential toxicity and persistence in ecosystems. The European Union has imposed restrictions on certain azo dyes containing this compound due to their carcinogenic properties .

Environmental Science

In environmental science, 4-chloroaniline is studied for its degradation pathways and potential ecological impacts. It has been identified as a contaminant in soil and water systems, prompting research into bioremediation strategies involving microbial degradation.

Case Study: Biodegradation Research

Studies have shown that specific bacterial strains can effectively degrade 4-chloroaniline in contaminated environments. For instance, Delftia tsuruhatensis has been identified as a promising candidate for bioremediation efforts, capable of breaking down this compound into less harmful substances .

Toxicological Studies

Toxicological assessments of this compound reveal its potential health risks. It has been associated with hematotoxicity and carcinogenic effects in laboratory animals, leading to concerns about human exposure through occupational or environmental routes .

Table: Toxicological Findings

| Study Type | Findings |

|---|---|

| Carcinogenicity | Increased incidence of liver tumors in mice |

| Hematotoxicity | Induction of methemoglobinemia in rats |

| Genetic Toxicology | Mutagenic effects observed in bacterial assays |

Wirkmechanismus

The mechanism of action of 4-chloroaniline hydrochloride involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It exerts its effects by disrupting the cell membranes of bacteria and molds, leading to cell death.

Enzyme Inhibition: It inhibits specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

4-Chloroaniline hydrochloride can be compared with other similar compounds such as:

2,4,6-Trichloroaniline: This compound has three chlorine atoms attached to the benzene ring, making it more reactive in substitution reactions.

4-Bromoaniline: This compound has a bromine atom instead of a chlorine atom, which affects its reactivity and applications.

4-Iodoaniline: This compound has an iodine atom, making it more reactive in nucleophilic substitution reactions

Uniqueness: this compound is unique due to its specific antimicrobial properties and its role as a precursor in the synthesis of chlorhexidine, a widely used antiseptic .

Biologische Aktivität

4-Chloroaniline hydrochloride, a derivative of aniline, is a compound that has garnered attention due to its biological activity and potential health risks. This article provides a comprehensive overview of its biological effects, focusing on toxicity, carcinogenicity, and metabolic pathways.

- Chemical Formula : CHClN

- CAS Number : 20265-96-7

- Molecular Weight : 162.08 g/mol

Toxicological Profile

This compound has been classified as a potential carcinogen. Studies have indicated that exposure can lead to various forms of cancer in laboratory animals.

Carcinogenicity Studies

Research conducted by the National Toxicology Program (NTP) demonstrated significant tumor incidence among male F344/N rats and B6C3F1 mice exposed to varying doses of this compound:

| Species | Tumor Type | Dose (mg/kg) | Tumor Incidence (Control vs. Dosed) |

|---|---|---|---|

| Male Rats | Hemangiosarcomas | 0 | 4/50 (control) |

| 18 | 10/50 (high dose) | ||

| Male Mice | Hepatocellular Carcinomas | 0 | 3/50 (control) |

| 30 | 10/50 (high dose) |

The studies revealed a clear dose-response relationship, with higher doses correlating with increased tumor incidence .

The biological activity of this compound is primarily attributed to its metabolic transformation within the body. It undergoes N-hydroxylation, leading to the formation of reactive metabolites capable of binding to cellular macromolecules. This process is facilitated by cytochrome P450 enzymes present in various species, including humans .

Metabolic Pathways

The metabolism of 4-chloroaniline involves several key steps:

- N-Hydroxylation : Converts 4-chloroaniline into N-hydroxy-para-chloroaniline.

- Formation of Reactive Electrophiles : These metabolites can bind covalently to proteins and DNA, potentially leading to mutagenic effects .

- Excretion : Studies show that approximately 60% of the compound is excreted in urine within hours post-administration, indicating rapid metabolism .

Genotoxicity

In vitro studies have shown that 4-chloroaniline exhibits genotoxic properties, particularly in bacterial strains such as Salmonella typhimurium. The mutagenic activity appears to depend on metabolic activation .

Health Implications

Due to its carcinogenic potential and genotoxic effects, exposure to this compound poses significant health risks. It has been associated with conditions such as methemoglobinemia, which can lead to cyanosis due to impaired oxygen transport in the blood .

Case Studies

Several case studies have documented the health impacts of exposure to 4-chloroaniline:

- Occupational Exposure : Workers in industries using this compound have reported increased incidences of bladder cancer.

- Environmental Impact : Contamination of water sources with chlorinated anilines has raised concerns regarding public health safety.

Eigenschaften

IUPAC Name |

4-chloroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJBQSJDQZLCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-47-8 (Parent) | |

| Record name | p-Chloroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020296 | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-96-7 | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3W01CFSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.